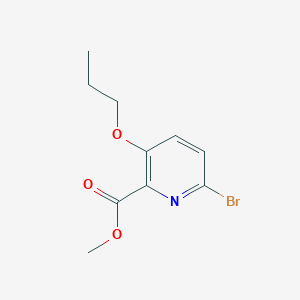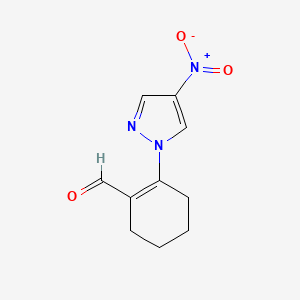
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Overview
Description
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C11H21NO3S . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide is 1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide has a molecular weight of 247.36 g/mol . It has a topological polar surface area of 75.1 Ų . The compound is stored at room temperature and is in the form of an oil .
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a versatile intermediate in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide range of applications, from medicinal chemistry to materials science .
Biological Activity Studies
The derivatives of N-Boc piperazine, which include the tert-butyl thiomorpholine carboxylate, have been studied for their antibacterial and antifungal activities. They have shown moderate activity against several microorganisms, indicating potential use in developing new antimicrobial agents .
Conformational Analysis
Due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms, this compound is ideal for conformational studies. These studies can enhance the understanding of molecular interactions and aid in the design of more effective drugs .
Drug Discovery
Incorporation of the piperazine ring, which is present in this compound, is considered an important synthetic strategy in drug discovery. The ring’s ability to form hydrogen bonds and adjust molecular physicochemical properties makes it valuable for creating new therapeutic agents .
Enzymatic Kinetic Resolution
The compound has been used in studies involving enzymatic kinetic resolution, which is a method to separate enantiomers and is crucial in the production of enantiomerically pure pharmaceuticals .
Antibacterial and Antifungal Screening
Specific derivatives of this compound have been screened for their antibacterial and antifungal properties, providing insights into their potential as treatments for infections .
X-ray Diffraction Studies
The compound’s derivatives have been characterized using X-ray diffraction studies, which is essential for determining molecular structure and understanding the compound’s properties .
Physicochemical Property Modification
Due to its structural features, this compound can be used to modify the physicochemical properties of molecules, which is beneficial in optimizing drug candidates for better efficacy and reduced toxicity .
properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)17-10(14)12-5-7-18(15,16)9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGKQKOQAGZFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide | |
CAS RN |
1648864-65-6 | |
| Record name | tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409379.png)












